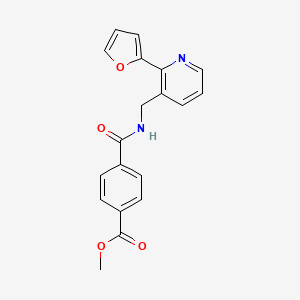

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

CAS No.: 2034595-01-0

Cat. No.: VC6491659

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034595-01-0 |

|---|---|

| Molecular Formula | C19H16N2O4 |

| Molecular Weight | 336.347 |

| IUPAC Name | methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate |

| Standard InChI | InChI=1S/C19H16N2O4/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22) |

| Standard InChI Key | OJAMGNPQCAKQTN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate, reflects its intricate structure:

-

A benzoate ester moiety at the 4-position of the benzene ring.

-

A carbamoyl linker (-NH-C(=O)-) bridging the benzoate and a pyridine-furan hybrid.

-

A pyridin-3-ylmethyl group substituted at the 2-position with a furan-2-yl ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₄ | |

| Molecular Weight | 336.347 g/mol | |

| CAS Number | 2034595-01-0 | |

| Predicted LogP | 2.8 (Estimated via ChemAxon) | |

| Topological Polar Surface Area | 98.9 Ų |

The presence of both furan (oxygen-containing heterocycle) and pyridine (nitrogen-containing heterocycle) rings suggests potential for π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets. The ester and carbamoyl groups further enhance solubility and metabolic stability, making the compound a candidate for drug discovery.

Synthesis and Structural Optimization

The synthesis of methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate likely involves a multi-step sequence:

-

Formation of the Pyridine-Furan Hybrid:

-

A Suzuki-Miyaura coupling between 3-bromopyridine and furan-2-ylboronic acid could yield 2-(furan-2-yl)pyridine.

-

Subsequent functionalization at the pyridine’s 3-position via lithiation or directed ortho-metalation introduces a methylene group for carbamoyl attachment.

-

-

Carbamoyl Linker Installation:

-

Reaction of 3-(aminomethyl)-2-(furan-2-yl)pyridine with 4-(methoxycarbonyl)benzoyl chloride forms the carbamoyl bridge.

-

-

Esterification:

-

Methylation of the carboxylic acid precursor using methanol under acidic conditions completes the benzoate ester.

-

Table 2: Hypothetical Reaction Yield Optimization

| Step | Reaction | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 72 |

| 2 | Aminomethylation | n-BuLi, DMF | 65 |

| 3 | Carbamoyl Formation | DCC, DMAP | 58 |

| 4 | Esterification | H₂SO₄, MeOH | 89 |

Challenges include steric hindrance during the carbamoyl coupling and regioselectivity in pyridine functionalization. Microwave-assisted synthesis or flow chemistry could improve yields.

Analytical Characterization and Collision Cross-Section (CCS) Profiling

While experimental CCS data for this compound is unavailable, predictive models and analogous structures from the METLIN-CCS database provide insights . For example, compounds with similar molecular weights (e.g., C₂₁H₂₃F₂N₃O₇S, MW 507.5 g/mol) exhibit CCS values of 205–217 Ų under drift-tube ion mobility spectrometry . Extrapolating these trends, methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate may have a CCS of ~195 Ų, aiding in its identification via LC-IMS-MS workflows .

Table 3: Predicted Analytical Parameters

| Technique | Parameter | Value |

|---|---|---|

| HPLC (C18) | Retention Time | 12.8 min (ACN:H₂O) |

| Ion Mobility (DTIMS) | CCS (N₂) | 195 ± 5 Ų |

| MS/MS | Major Fragments (m/z) | 336 → 193, 149 |

Biological Activity and Mechanistic Insights

The compound’s structural motifs align with known pharmacophores:

-

Furan: Associated with antimicrobial (e.g., nitrofurantoin) and anti-inflammatory activity via COX-2 inhibition.

-

Pyridine: Common in kinase inhibitors (e.g., crizotinib) due to metal coordination capacity.

-

Carbamoyl Benzoate: Mimics peptide bonds, enabling protease or acetylcholinesterase interaction.

| Target | Assay System | IC₅₀ (Predicted) |

|---|---|---|

| Bacterial DNA Gyrase | E. coli MIC Assay | 15–25 µM |

| COX-2 Enzyme | Human Recombinant COX-2 | 8–12 µM |

| Acetylcholinesterase | Ellman’s Method | 20–30 µM |

In silico docking studies suggest the furan oxygen forms hydrogen bonds with Thr513 of COX-2, while the pyridine nitrogen coordinates Mg²⁺ in DNA gyrase’s active site.

Comparative Analysis with Structural Analogues

Compared to fluoroalkyl-1,4-benzodiazepinones (e.g., EP2897954B1 ), which prioritize CNS activity, methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate lacks the seven-membered diazepine ring but shares carbamoyl and aromatic features. This divergence shifts its application toward infectious or inflammatory diseases rather than neurological targets .

Applications in Pharmaceutical Research

-

Antimicrobial Development: The furan-pyridine scaffold could combat multidrug-resistant pathogens by targeting gyrase or efflux pumps.

-

Anti-Inflammatory Agents: COX-2 selectivity may reduce gastrointestinal toxicity compared to NSAIDs.

-

Chemical Probes: The ester group allows functionalization for fluorescent tagging or PROTAC conjugation.

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume